Tyrosine, N-acetyl-3-methoxy-, acetate (ester)
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Overview
Description
Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom, a methoxy group on the aromatic ring, and an acetate ester group. These modifications enhance its solubility and stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosine, N-acetyl-3-methoxy-, acetate (ester) typically involves the acetylation of tyrosine followed by esterification. The process begins with the acetylation of the amino group of tyrosine using acetic anhydride or acetyl chloride under basic conditions. The methoxy group is introduced via methylation using methanol and a suitable catalyst. Finally, the esterification is achieved by reacting the acetylated and methylated tyrosine with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tyrosine, N-acetyl-3-methoxy-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Tyrosine, N-acetyl-3-methoxy-, acetate (ester) has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a precursor for studying protein modifications and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and regulation.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives
Mechanism of Action
The mechanism of action of Tyrosine, N-acetyl-3-methoxy-, acetate (ester) involves its conversion to active metabolites within the body. The acetyl and methoxy groups enhance its bioavailability and stability, allowing it to cross cell membranes more efficiently. Once inside the cell, it is deacetylated and demethylated to release tyrosine, which then participates in various biochemical pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine .
Comparison with Similar Compounds
Similar Compounds
N-acetyltyrosine: Similar in structure but lacks the methoxy and acetate ester groups.
Tyrosine ethyl ester: Contains an ester group but lacks the acetyl and methoxy modifications.
Methoxytyrosine: Contains a methoxy group but lacks the acetyl and ester modifications
Uniqueness
Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is unique due to its combined modifications, which enhance its solubility, stability, and bioavailability. These properties make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
30948-27-7 |
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Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-acetamido-3-(4-acetyloxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H17NO6/c1-8(16)15-11(14(18)19)6-10-4-5-12(21-9(2)17)13(7-10)20-3/h4-5,7,11H,6H2,1-3H3,(H,15,16)(H,18,19) |
InChI Key |
UNTWIFHZHXQSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)O |
Origin of Product |
United States |
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